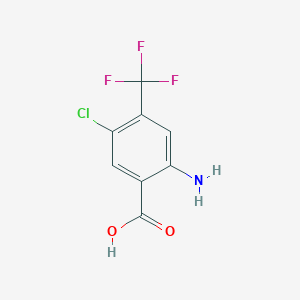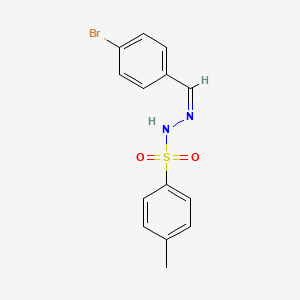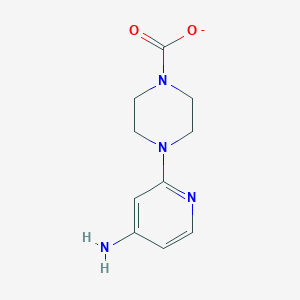
2-Amino-5-chloro-4-(trifluoromethyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-chloro-4-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H5ClF3NO2 It is a derivative of benzoic acid, characterized by the presence of amino, chloro, and trifluoromethyl groups on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-chloro-4-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 2-chloro-5-(trifluoromethyl)benzoic acid, followed by reduction to introduce the amino group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of advanced techniques such as continuous flow reactors to optimize reaction conditions and improve efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at a commercial scale.
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-5-chloro-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
2-Amino-5-chloro-4-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and specialty chemicals due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Amino-5-chloro-4-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The amino and chloro groups can form hydrogen bonds and interact with various enzymes and receptors, influencing their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparación Con Compuestos Similares
- 2-Amino-4-(trifluoromethyl)benzoic acid
- 2-Chloro-5-(trifluoromethyl)benzoic acid
- 3-(Trifluoromethyl)benzoic acid
Comparison: Compared to these similar compounds, 2-Amino-5-chloro-4-(trifluoromethyl)benzoic acid is unique due to the presence of both amino and chloro groups, which confer distinct chemical reactivity and biological activity. The trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound in various research applications.
Propiedades
Fórmula molecular |
C8H5ClF3NO2 |
|---|---|
Peso molecular |
239.58 g/mol |
Nombre IUPAC |
2-amino-5-chloro-4-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C8H5ClF3NO2/c9-5-1-3(7(14)15)6(13)2-4(5)8(10,11)12/h1-2H,13H2,(H,14,15) |
Clave InChI |
ISMKBIUDCNWZND-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1Cl)C(F)(F)F)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,10-bis(diphenylphosphanyl)-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,4,6,8,10,16,18,20,22-decaen-7-amine](/img/structure/B11820178.png)
![D-Tryptophan, N-[(1,1-diMethylethoxy)carbonyl]-2-Methylalanyl-, Methyl ester](/img/structure/B11820183.png)
![N-[(Z)-(5-amino-1,1,1-trifluoropentan-2-ylidene)amino]aniline;hydrochloride](/img/structure/B11820185.png)


![N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide;methanesulfonate](/img/structure/B11820194.png)


![1-Piperidinecarboxylic acid, 3-[(methoxymethylamino)carbonyl]-, 1,1-dimethylethyl ester, (3R)-](/img/structure/B11820207.png)
![(Z)-3-(Dimethylamino)-1-[4-methyl-2-(methylamino)thiazol-5-yl]prop-2-en-1-one](/img/structure/B11820221.png)
![[1-[2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]oxy-2-morpholin-4-ylethyl]azanium](/img/structure/B11820229.png)



